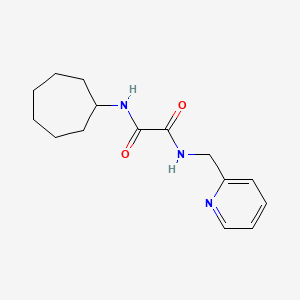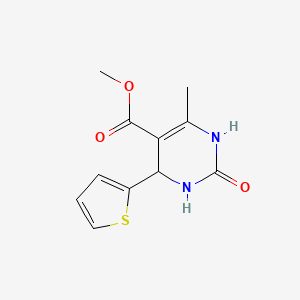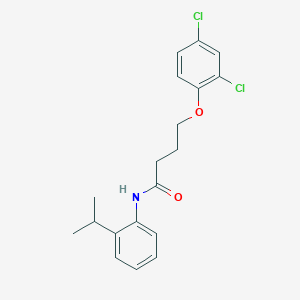
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene expression regulation. BET proteins bind to acetylated histones and recruit various transcriptional regulators to activate or repress gene expression. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting their function. This leads to downregulation of genes involved in disease progression and upregulation of genes involved in immune response and apoptosis.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In inflammation, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide improves cognitive function by increasing synaptic plasticity and reducing neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its specificity for BET proteins, which reduces the likelihood of off-target effects. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for further development. However, one limitation of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain disease models.
未来方向
Several future directions for N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide research include:
1. Combination therapy: N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide could be combined with other therapeutic agents to enhance its efficacy or overcome resistance mechanisms.
2. Biomarker identification: Identifying biomarkers that predict N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide response could help identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further preclinical studies are needed to evaluate the safety and efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in humans.
4. BET protein isoform targeting: Developing BET inhibitors that target specific BET protein isoforms could improve the specificity and efficacy of treatment.
5. Disease-specific studies: Further studies are needed to evaluate the efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in specific disease models, such as different cancer types or neurological disorders.
In conclusion, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is a promising small molecule inhibitor that targets the BET family of proteins and has shown potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
The synthesis of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, starting with the reaction of 2-pyridinemethanol with cycloheptylamine to form N-cycloheptyl-2-pyridinemethanamine. The resulting compound is then reacted with ethanediamine to form N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide. The synthesis process has been optimized to improve the yield and purity of the final product.
科学研究应用
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown promise, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-13-9-5-6-10-16-13)15(20)18-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMAEHQNCJZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)
![N-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4978928.png)
